molecular formula C13H17BN2O3 B2749665 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one CAS No. 1186334-82-6

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one

Cat. No.: B2749665
CAS No.: 1186334-82-6
M. Wt: 260.1
InChI Key: NMFRSSLLXHMHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS: 710348-69-9, molecular formula: C₁₃H₁₇BN₂O₃) is a boron-containing heterocyclic molecule featuring a benzimidazolone core fused with a pinacol boronate ester group. This structure confers unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Synthesis and Applications
The compound is synthesized via multi-step procedures involving cyclization and boronation reactions. Its boronate ester group enables efficient palladium-catalyzed couplings with aryl halides, facilitating the construction of complex biaryl systems . Commercial availability (e.g., 95% purity from BLDpharm and CymitQuimica) underscores its utility as a building block in drug discovery and polymer synthesis .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)16-11(17)15-9/h5-7H,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFRSSLLXHMHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186334-82-6
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one typically involves the reaction of a benzoimidazole derivative with a dioxaborolane reagent. One common method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid or ester reacts with a halogenated benzoimidazole under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the stability of the dioxaborolane group and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one undergoes various types of reactions, including:

    Substitution Reactions: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The benzoimidazole core can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds when reacted with aryl halides.

    Oxidized or Reduced Benzoimidazole Derivatives: Depending on the reaction conditions and reagents used.

Scientific Research Applications

Overview

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a boron-containing organic compound that has gained attention in various fields of scientific research. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable building block in organic synthesis. This article explores its applications across different domains, including medicinal chemistry, materials science, and catalysis.

Medicinal Chemistry

The compound has demonstrated significant potential in the development of new therapeutic agents:

  • Anticancer Activity : Research indicates that boron-containing compounds can disrupt microtubule formation and induce apoptosis in cancer cells. In vitro studies have shown that derivatives of this compound inhibit cell proliferation in various cancer cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against pathogens such as Mycobacterium tuberculosis. Studies have indicated that modifications to the benzo[d]imidazole scaffold can enhance efficacy against resistant strains .
Study Activity IC50 Value
AnticancerCell proliferation inhibitionVaries by derivative
AntimicrobialAgainst M. tuberculosisIC90 of 7.05 μM

Organic Synthesis

In organic synthesis, the compound serves as a versatile building block:

  • Formation of Carbon-Carbon Bonds : It is extensively used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules . The presence of the boronic ester allows for selective coupling with various electrophiles.
  • Synthesis of Advanced Materials : The compound is employed in creating polymers and electronic components due to its ability to form stable complexes with transition metals.

Catalysis

The unique properties of the boronic ester group facilitate its use as a catalyst in various chemical reactions:

  • Catalytic Processes : It can form stable complexes with transition metals, enhancing catalytic efficiency in cross-coupling reactions and other transformations .

Case Study 1: Anticancer Research

A study investigated the anticancer properties of modified benzo[d]imidazole derivatives containing the boronic ester group. The results showed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

Another research focused on synthesizing novel derivatives based on this compound for their potential as antimycobacterial agents. The study found that specific modifications led to enhanced activity against Mycobacterium tuberculosis, highlighting the importance of structural diversity in optimizing biological activity.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one involves its ability to participate in cross-coupling reactions through the dioxaborolane group. The benzoimidazole core can interact with various molecular targets, potentially affecting biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzimidazole Derivatives with Boron Modifications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-thieno[3,4-d]imidazol-2(3H)-one
  • Structural Differences : Replaces the benzene ring in benzimidazolone with a thiophene ring, introducing sulfur-based electronic effects.
  • Synthesis: Synthesized via lithiation and bromination of dibromo-thienoimidazolone (60% yield) .
  • Applications : Used in conjugated polymer synthesis due to enhanced electron-deficient properties compared to benzimidazolone analogs .
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
  • Structural Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen, altering steric hindrance and solubility.
  • Applications : The Boc group enables selective deprotection in multi-step syntheses, contrasting with the unprotected NH in the target compound .

Benzimidazolone Derivatives with Non-Boron Substituents

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
  • Structural Features : Sulfonyl (-SO₂H) groups replace the boronate ester, enhancing acidity and hydrogen-bonding capacity.
  • Synthesis : Chlorosulfonation followed by ammonia substitution yields derivatives with antitumor activity (e.g., IC₅₀ values < 10 μM in cancer cell lines) .
  • Key Contrast : Sulfonyl derivatives exhibit biological activity via enzyme inhibition, whereas boronates are primarily cross-coupling reagents .
2-Phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole (10b)
  • Structural Features : Contains dithiocarbamate and phenyl groups, imparting radical scavenging properties.
  • Physical Properties : Lower melting point (128–132°C) vs. the boronate compound (decomposes >138°C), reflecting differences in crystallinity .
  • Applications : Used in antioxidant studies rather than synthetic coupling .

Hybrid Benzimidazole-Triazole Systems

[3,5-Di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole Derivatives
  • Structural Features : Combines benzimidazole and triazole moieties, enhancing π-π stacking and antimicrobial activity.
  • Activity : MIC values of 8–32 μg/mL against Staphylococcus aureus and Candida albicans .
  • Comparison : Hybrid systems prioritize biological interactions over boronate-mediated reactivity .

Comparative Data Table

Compound Name Structural Features Melting Point (°C) Yield (%) Key Applications References
Target Compound Boronate ester, benzimidazolone >138 (decomp.) 58–95 Suzuki coupling, polymer synthesis
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Sulfonyl group 120–240 55–63 Antitumor agents
2-Phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole (10b) Dithiocarbamate, phenyl 128–132 55 Antioxidant studies
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-thieno[3,4-d]imidazol-2-one Thiophene ring, boronate N/A 60 Conjugated polymers
[3,5-Di(4’,5’-diphenyl)-1H-imidazol-1-yl]-1H-1,2,4-triazole Triazole-benzimidazole hybrid 240–241 63 Antimicrobial agents

Key Research Findings and Trends

  • Biological Activity: Non-boron derivatives (e.g., sulfonyl, triazole hybrids) exhibit stronger antimicrobial or antitumor profiles due to targeted interactions with biomolecules .
  • Thermal Stability: Boronate-containing compounds often decompose at higher temperatures (>138°C), whereas non-boron derivatives (e.g., 10b) melt at lower ranges, reflecting distinct solid-state interactions .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C₁₃H₁₅BNO₃
  • Molecular Weight : 235.08 g/mol
  • CAS Number : 1033752-94-1

Structural Representation

The compound features a benzimidazole core substituted with a dioxaborolane moiety, which is significant for its biological interactions.

Research indicates that compounds containing boron atoms often exhibit unique biological activities due to their ability to interact with various biomolecules. The specific mechanisms of action for This compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to apoptosis in cancer cells.
  • Anti-inflammatory Properties : The presence of the benzimidazole moiety suggests potential anti-inflammatory effects, as similar compounds have been shown to modulate inflammatory pathways.

Antiproliferative Activity

A study examining the antiproliferative effects of various benzimidazole derivatives found that compounds similar to This compound exhibited significant activity against multiple cancer cell lines. The IC₅₀ values ranged from 0.56 µM to 1.0 µM for compounds with similar structures .

Inhibition of Tubulin Polymerization

In vitro assays demonstrated that the compound effectively inhibited tubulin polymerization at concentrations as low as 100 nM. This activity was comparable to that of established anticancer agents like CA-4 (combretastatin A-4), indicating its potential as a lead compound for further development .

Comparative Biological Activity Table

Compound NameIC₅₀ (µM)Mechanism of ActionCell Lines Tested
CA-41.0Tubulin polymerization inhibitorVarious cancer cell lines
Compound A0.56Tubulin polymerization inhibitorHL-60, U937
Compound B0.75Apoptosis inductionMDA-MB-435

Q & A

Q. What are the common synthetic routes for preparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or multi-step protocols involving boronic acid intermediates. For example:

  • Palladium-catalyzed coupling : Reacting benzoimidazolone derivatives with pinacol boronic esters under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C for 12–24 hours .
  • Multi-step synthesis : As seen in imidazole-oxadiazole hybrids, a benzoimidazole core is functionalized via esterification, hydrazide formation, and cyclization reactions using α-ketoglutaric acid and substituted acids .

Key Reaction Conditions Table :

StepReagents/ConditionsYieldReference
BoronationPd(dppf)Cl₂, KOAc, dioxane, 80°C60–75%
CyclizationHATU, DIPEA, DMF, rt43–67%

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and boronate integration (e.g., δ ~1.3 ppm for pinacol methyl groups) .
  • IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (B-O vibrations) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles for boron-containing heterocycles .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiencies be optimized for this compound when low yields occur?

Methodological troubleshooting steps :

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to reduce side reactions .
  • Solvent/base optimization : Use anhydrous dioxane with Na₂CO₃ instead of aqueous bases to minimize hydrolysis .
  • Temperature control : Lower reaction temperatures (e.g., 60°C) to prevent deboronation .
  • By-product analysis : Employ LC-MS or ¹H-NMR (with internal standards like mesitylene) to quantify impurities .

Example Optimization Table :

ParameterImproved ConditionYield IncreaseReference
CatalystPd(PPh₃)₄ → PdCl₂(dtbpf)25% → 60%
SolventTHF → Toluene40% → 72%

Q. What computational strategies predict the pharmacological potential of derivatives of this compound?

Q. How are contradictions in biological assay data resolved for benzoimidazolone-boronate derivatives?

Analytical strategies :

  • Dose-response validation : Repeat antiproliferative assays (e.g., MTT) across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm IC₅₀ consistency .
  • Metabolic stability testing : Use liver microsomes to identify if boronate ester hydrolysis alters activity .
  • Crystallographic validation : Resolve X-ray structures of compound-target complexes to verify binding modes .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar boronates?

Root-cause investigation :

  • Reagent purity : Ensure boronic acid precursors are >95% pure (HPLC) to avoid side reactions .
  • Oxygen sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent boronate oxidation .
  • Scale effects : Pilot small-scale reactions (≤100 mg) before scaling up, as microwave-assisted synthesis may improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.